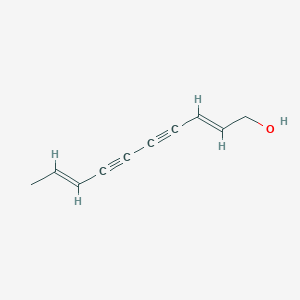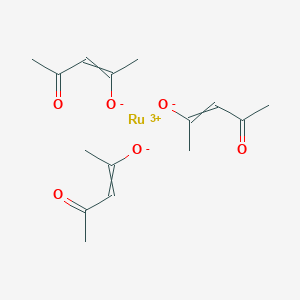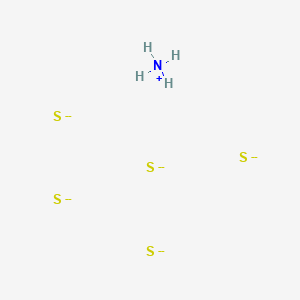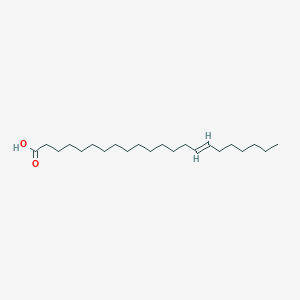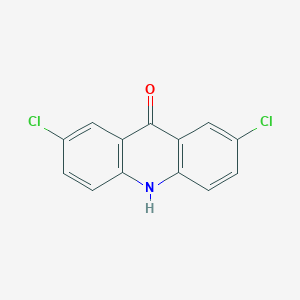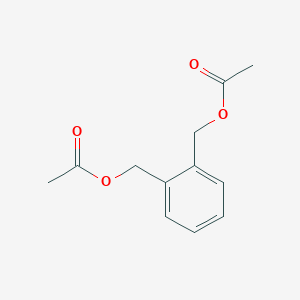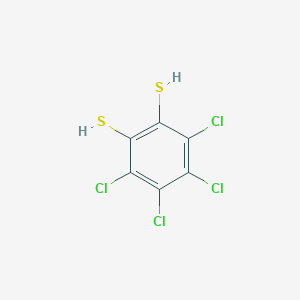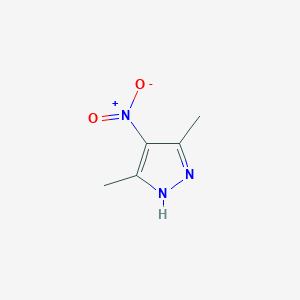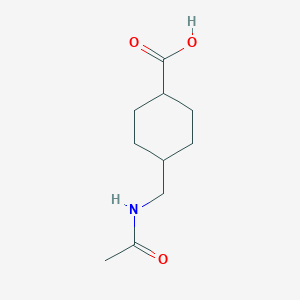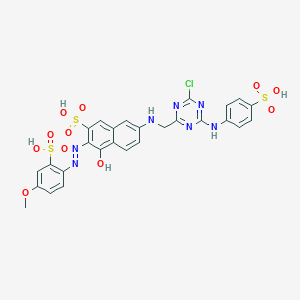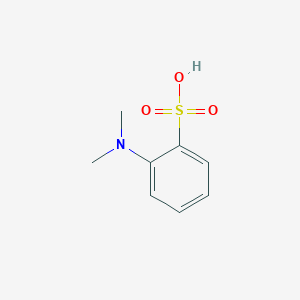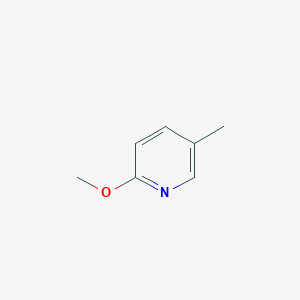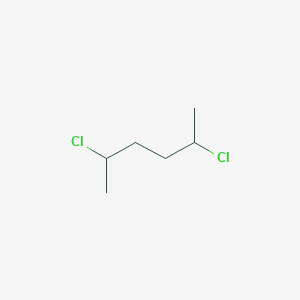
2,5-Dichlorohexane
Descripción general
Descripción
2,5-Dichlorohexane is a chemical compound with the molecular formula C6H12Cl2 . It has an average mass of 155.066 Da and a monoisotopic mass of 154.031601 Da .
Molecular Structure Analysis
The molecular structure of 2,5-Dichlorohexane consists of 6 carbon atoms, 12 hydrogen atoms, and 2 chlorine atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
2,5-Dichlorohexane has a density of 1.0±0.1 g/cm3, a boiling point of 166.7±8.0 °C at 760 mmHg, and a vapour pressure of 2.3±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.7±3.0 kJ/mol and a flash point of 52.5±14.6 °C . The index of refraction is 1.435, and it has a molar refractivity of 39.5±0.3 cm3 .
Aplicaciones Científicas De Investigación
Electrochemical Applications : 1,6-Dichlorohexane, a related compound, has been utilized in ion-transfer voltammetry, demonstrating its potential in electrochemical analyses and applications (Katano, Tatsumi, & Senda, 2004).
Vibrational Spectroscopy : Research on compounds such as 2,5-dioxahexane and 2,5-dithiahexane, which are structurally related to 2,5-Dichlorohexane, provides insights into their vibrational spectra in various states, contributing to the understanding of their molecular structure and behavior (Ogawa et al., 1977).
Environmental Fate and Toxicity : Studies on hexachlorocyclohexane isomers, which are structurally related to 2,5-Dichlorohexane, focus on their environmental fate and toxicity. This research is crucial for understanding the environmental impact and health risks associated with these compounds (Willett, Ulrich, & Hites, 1998).
Organic Synthesis and Reactivity : Research on the reactivity and synthesis of various dichlorohexane derivatives, including studies on their structural properties and reactions, contributes significantly to organic synthesis and the development of new chemical processes (Karapetyan et al., 2008).
Microbial Degradation : Studies on the microbial degradation of haloalkanes, including dichlorohexane compounds, provide insights into bioremediation and the environmental processing of these substances (Janssen, Jager, & Witholt, 1987).
Combustion Chemistry : Research on the combustion chemistry of related compounds like 2,5-dimethylhexane aids in understanding the combustion behaviors of various hydrocarbon fuels, which is essential for developing efficient and cleaner combustion technologies (Sarathy et al., 2014).
Propiedades
IUPAC Name |
2,5-dichlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-5(7)3-4-6(2)8/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFNCPBJVPQIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927798 | |
| Record name | 2,5-Dichlorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorohexane | |
CAS RN |
13275-18-8, 41761-11-9 | |
| Record name | Hexane, 2,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 2,5-dichloro-, (R*,S*)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041761119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichlorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



